molecular formula C10H12N2 B13346151 1,2-Di(1H-pyrrol-1-yl)ethane

1,2-Di(1H-pyrrol-1-yl)ethane

Cat. No.: B13346151
M. Wt: 160.22 g/mol
InChI Key: RWYHCXBGQOGTMW-UHFFFAOYSA-N
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Description

1,2-Di(1H-pyrrol-1-yl)ethane is an organic compound characterized by the presence of two pyrrole rings attached to an ethane backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1,2-Di(1H-pyrrol-1-yl)ethane typically involves the reaction of pyrrole with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the ethylene dichloride, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Di(1H-pyrrol-1-yl)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole rings can be functionalized using reagents like halogens or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Di(1H-pyrrol-1-yl)ethane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Di(1H-pyrrol-1-yl)ethane exerts its effects involves interactions with various molecular targets. The pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1,2-Di(1H-pyrrol-1-yl)ethane can be compared with other similar compounds such as:

    1,2-Di(1H-pyrrol-2-yl)ethane: Similar structure but with different substitution patterns on the pyrrole rings.

    1,2-Di(1H-pyrrol-3-yl)ethane: Another isomer with different reactivity and properties.

    1,2-Di(1H-pyrrol-4-yl)ethane: Yet another isomer with unique characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-(2-pyrrol-1-ylethyl)pyrrole

InChI

InChI=1S/C10H12N2/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h1-8H,9-10H2

InChI Key

RWYHCXBGQOGTMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCN2C=CC=C2

Origin of Product

United States

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